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molecular formula C9H8BrNO2 B8330197 3-(6-Bromopyridin-3-yl)acrylic acid methyl ester

3-(6-Bromopyridin-3-yl)acrylic acid methyl ester

Cat. No. B8330197
M. Wt: 242.07 g/mol
InChI Key: YURUVQCOYDKFPM-UHFFFAOYSA-N
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Patent
US08304438B2

Procedure details

750 mg (3.1 mmol) of 3-(6-bromo-pyridin-3-yl)-acrylic acid methyl ester was dissolved in 30 ml of dioxane and 4.65 ml of a 2 N aqueous sodium hydroxide solution was added. The reaction mixture was stirred at room temperature for 2 h. The reaction solution was poured into water and acidified with concentrated hydrochloric acid, whereupon the product precipitated. The product was isolated by filtration and dried under reduced pressure. Yield: 673 mg.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[CH:4]=[CH:5][C:6]1[CH:7]=[N:8][C:9]([Br:12])=[CH:10][CH:11]=1.[OH-].[Na+].O.Cl>O1CCOCC1>[Br:12][C:9]1[N:8]=[CH:7][C:6]([CH:5]=[CH:4][C:3]([OH:13])=[O:2])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
COC(C=CC=1C=NC(=CC1)Br)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC=C(C=N1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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